molecular formula C19H18N2O3 B11337238 2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide

2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B11337238
M. Wt: 322.4 g/mol
InChI Key: LJNINLXRWCBSLZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a methylquinolinyl group linked by an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of 2-methylquinoline, which is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is subsequently acylated using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy group in the phenoxy ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The pathways involved can include the inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide
  • 2-(4-nitrophenoxy)-N-(2-methylquinolin-8-yl)acetamide

Uniqueness

2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C19H18N2O3/c1-13-6-7-14-4-3-5-17(19(14)20-13)21-18(22)12-24-16-10-8-15(23-2)9-11-16/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

LJNINLXRWCBSLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)OC)C=C1

Origin of Product

United States

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